molecular formula C10H9NO B7824879 7-Methyl-4-quinolone CAS No. 93919-55-2

7-Methyl-4-quinolone

Cat. No.: B7824879
CAS No.: 93919-55-2
M. Wt: 159.18 g/mol
InChI Key: JPVTWKDGBWUNBQ-UHFFFAOYSA-N
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Description

7-Methyl-4-quinolone is a chemical compound belonging to the quinolone family, which serves as a valuable building block and core structure in medicinal chemistry and organic synthesis. Researchers utilize this heterocyclic scaffold to develop and investigate novel biologically active molecules. Its structure is amenable to further functionalization, allowing for the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Applications: Suitable for use as a synthetic intermediate, reference standard in analytical chemistry, and precursor for the development of potential pharmacologically active agents. For Research Use Only. Not for use in diagnostic or therapeutic procedures. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for detailed handling information. Store in a cool, dry place, protected from light.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVTWKDGBWUNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420891
Record name 7-Methyl-4-quinolinol
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Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93919-55-2, 82121-08-2
Record name 7-Methyl-4(1H)-quinolinone
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Record name 7-Methyl-4-quinolone
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Record name 7-Methyl-4-quinolinol
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Synthetic Methodologies and Chemical Transformations of 7 Methyl 4 Quinolone

Established Synthetic Routes to the 4-Quinolone Core Structure

The synthesis of the foundational 4-quinolone ring system is well-established in organic chemistry, with several classical name reactions providing reliable access to this important heterocyclic motif. These methods typically involve the condensation of anilines with β-dicarbonyl compounds or their equivalents, followed by a high-temperature cyclization step.

Key traditional methods include:

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of an aniline (B41778) with a β-ketoester. At lower temperatures, the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization (typically around 250 °C) yields the corresponding 4-quinolone.

Gould-Jacobs Reaction: This approach utilizes an aniline and diethyl ethoxymethylenemalonate (EMME). The initial reaction forms an anilinomethylenemalonate intermediate. Subsequent thermal cyclization, often in a high-boiling solvent like diphenyl ether, produces a 4-hydroxyquinoline-3-carboxylate ester, which exists in tautomeric equilibrium with the 4-quinolone form.

Camps Cyclization: The Camps cyclization provides another route, involving the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. wikipedia.org Depending on the starting materials and reaction conditions, this method can yield both 4-quinolones and 2-quinolones. wikipedia.org

In addition to these classical routes, modern synthetic chemistry has introduced several transition-metal-catalyzed methods. Palladium-catalyzed reactions, such as carbonylative Sonogashira coupling between 2-iodoanilines and terminal alkynes, have emerged as powerful tools for constructing the 4-quinolone scaffold under milder conditions. organic-chemistry.orgnih.govrsc.org Iron-catalyzed oxidative coupling of alcohols or methyl arenes with 2-aminophenyl ketones also provides a direct pathway to a range of 4-quinolones. organic-chemistry.orgnih.gov

Table 1: Comparison of Established Synthetic Routes to the 4-Quinolone Core
Synthesis MethodStarting MaterialsTypical ConditionsKey Intermediates/Products
Conrad-Limpach Aniline, β-ketoesterThermal cyclization (~250 °C)β-Aminoacrylate
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateThermal cyclization in high-boiling solvent4-Hydroxyquinoline-3-carboxylate
Camps Cyclization o-AcylaminoacetophenoneBase-catalyzed cyclization4-Quinolone and/or 2-Quinolone
Carbonylative Sonogashira 2-Iodoaniline, Terminal alkyne, CO sourcePalladium catalyst, Heat (conventional or microwave)Functionalized 4-Quinolone
Iron-Catalyzed Coupling 2-Aminophenyl ketone, Alcohol/Methyl areneIron catalyst, Peroxide oxidantSubstituted 4-Quinolone

Specific Synthetic Approaches to 7-Methyl-4-quinolone (B3021513) and its Direct Precursors

The synthesis of this compound specifically relies on the application of the general methods described above, using appropriately substituted precursors. The key starting material to introduce the methyl group at the 7-position is 3-methylaniline (m-toluidine).

A common and direct application is the Gould-Jacobs reaction . The synthesis would proceed as follows:

Reaction of m-toluidine with diethyl ethoxymethylenemalonate (EMME) to form the intermediate ethyl 3-((3-methylphenyl)amino)acrylate.

Thermal cyclization of this intermediate in a high-boiling point solvent such as diphenyl ether. This step results in the formation of ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Subsequent saponification (hydrolysis) of the ester group followed by decarboxylation yields the target molecule, This compound .

Similarly, the Conrad-Limpach synthesis can be adapted by reacting m-toluidine with ethyl acetoacetate . The resulting enamine intermediate, upon heating in a suitable medium, undergoes cyclization to afford this compound. The regioselectivity of the cyclization is crucial in these reactions to ensure the formation of the desired 7-methyl isomer over the 5-methyl alternative.

Advanced Synthetic Strategies for Diversification of the this compound Scaffold

Modern synthetic efforts have focused on improving the efficiency, safety, and environmental impact of quinolone synthesis, as well as enabling rapid diversification of the core structure.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quinolones to reduce waste, avoid hazardous materials, and improve energy efficiency. qeios.comresearchgate.netsciety.org Key strategies include:

Use of Greener Solvents: Replacing high-boiling, difficult-to-remove solvents like diphenyl ether with more environmentally benign options such as water, ethanol, or even performing reactions under solvent-free conditions. researchgate.netsciety.org

Catalyst-Free and Metal-Free Reactions: Development of synthetic routes that proceed without a catalyst or that use non-toxic, earth-abundant metal catalysts or organocatalysts. organic-chemistry.orgnih.gov For example, a metal-free, base-promoted insertion of ynones into the C-N bond of amides has been developed for quinolone synthesis. organic-chemistry.org

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. wjbphs.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern drug discovery and development, offering significant advantages for the synthesis of quinolones. qeios.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. qeios.comresearchgate.net This rapid heating often leads to higher yields and cleaner reactions with fewer by-products compared to conventional heating methods. nih.govconicet.gov.ar

For instance, the Gould-Jacobs cyclization, which traditionally requires prolonged heating at high temperatures, can be completed in minutes under microwave irradiation. nih.govconicet.gov.ar Similarly, palladium-catalyzed carbonylative cyclizations to form 4-quinolones have been efficiently performed using microwave heating, with one protocol yielding the product in just 20 minutes at 120°C. organic-chemistry.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinolone Synthesis
Reaction TypeConventional HeatingMicrowave-Assisted SynthesisReference(s)
Gould-Jacobs Cyclization Hours at ~250 °C in diphenyl etherMinutes at 240-250 °C conicet.gov.ar
Carbonylative Cyclization Room temperature (two-step) or longer heating20 minutes at 120 °C organic-chemistry.orgnih.gov
DABCO-mediated Cyclization N/A30 minutes at 80 °C nih.gov

Chemical Modifications and Derivatization Strategies on the this compound Nucleus

Once the this compound scaffold is synthesized, it can be further modified to create a library of derivatives. Chemical modifications can target several positions on the quinolone ring, but the N-1 position is a particularly common site for derivatization.

Substituent Introduction at the N-1 Position

The nitrogen atom at the 1-position of the 4-quinolone ring is a key site for introducing structural diversity. The N-H bond is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic anion, which can then be reacted with various electrophiles.

A typical procedure for N-alkylation or N-arylation involves:

Treating the this compound with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dioxane.

Adding an electrophile, most commonly an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) or an aryl halide, to the reaction mixture.

This strategy allows for the straightforward introduction of a wide variety of substituents, including simple alkyl chains, benzyl groups, and more complex moieties, enabling the fine-tuning of the molecule's properties. rsc.orgnih.gov Efficient tandem amination approaches have also been developed to afford N-alkyl-substituted 4-quinolones in a single step from o-haloaryl acetylenic ketones and alkyl amines. organic-chemistry.org

Functionalization at the C-3 Position

The C-3 position of the 4-quinolone ring is activated by the adjacent carbonyl group and the ring nitrogen, making it susceptible to a variety of chemical transformations. Common functionalization strategies include halogenation, formylation, and the introduction of aminoalkyl groups.

One prominent method for introducing a formyl group at the C-3 position is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.comresearchgate.netorganic-chemistry.orgsemanticscholar.orgwikipedia.org The resulting 3-formyl-7-methyl-4-quinolone is a versatile intermediate for further synthetic elaborations.

Another important transformation is the Mannich reaction , a three-component reaction involving an active hydrogen compound (in this case, this compound), an aldehyde (such as formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgnih.gov This reaction introduces a β-amino-carbonyl moiety, known as a Mannich base, at the C-3 position. These Mannich bases are valuable precursors in drug discovery. nih.gov

The C-3 position can also undergo halogenation. For instance, direct bromination of 3-substituted 2-methylquinolin-4(1H)-ones can occur at the C-3 position, depending on the nature of the existing substituent. masterorganicchemistry.com

Reaction Reagents Functional Group Introduced Reference
Vilsmeier-HaackPOCl₃, DMF-CHO chemistrysteps.comijpcbs.comresearchgate.netorganic-chemistry.orgsemanticscholar.orgwikipedia.org
Mannich ReactionFormaldehyde, Amine-CH₂NR₂ wikipedia.orgorganic-chemistry.orgnih.gov
HalogenationBr₂ or NBS-Br masterorganicchemistry.com

Diverse Substitutions at the C-7 Position (Including Methyl and Heterocyclic Moieties)

The C-7 position of the 4-quinolone core is a critical site for modification, as substituents at this position significantly influence the biological activity of the resulting compounds. A common strategy for introducing diverse functionalities at C-7 involves the use of a 7-halo-4-quinolone precursor, which can then undergo nucleophilic substitution or metal-catalyzed cross-coupling reactions.

For instance, 7-chloro-1-methyl-4-quinolone (B8277289) can react with various O- and N-nucleophiles to displace the chlorine atom. tandfonline.com This approach allows for the introduction of a wide range of substituents. The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, is a powerful tool for creating carbon-carbon bonds. nih.gov This reaction can be employed to couple aryl or heteroaryl boronic acids with a 7-bromo or 7-chloro-4-quinolone derivative, thus introducing diverse aromatic moieties at the C-7 position. nih.govrsc.org The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl. rsc.org

The direct functionalization of the C-7 methyl group of this compound is less commonly reported. However, general methods for the oxidation of methyl groups on quinoline (B57606) rings to carboxylic acids are known. Such an oxidation would provide a handle for further functionalization, for example, through amide bond formation. The oxidation of 4-methyl quinoline to quinoline-4-carboxylic acid has been reported, suggesting that similar transformations could be possible for the 7-methyl group, though the presence of the 4-oxo group might influence the reaction's feasibility and outcome. researchgate.net Free radical bromination of the methyl group could be another potential route for functionalization. masterorganicchemistry.com

Synthetic Approach Starting Material Key Reaction Introduced Moiety Reference
Nucleophilic Substitution7-Chloro-4-quinoloneSNArVarious O- and N-nucleophiles tandfonline.com
Suzuki-Miyaura Coupling7-Bromo-4-quinolonePalladium-catalyzed C-C couplingAryl, Heteroaryl nih.govrsc.org
Oxidation of Methyl GroupThis compoundOxidationCarboxylic acid researchgate.net

Strategic Modifications at the C-6 and C-8 Positions

The C-6 and C-8 positions of the this compound ring are part of the benzenoid ring and are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents. In this compound, the 4-oxo group is deactivating, while the 7-methyl group is activating and ortho-, para-directing. The nitrogen atom in the pyridinone ring is also deactivating towards electrophilic attack on the benzenoid ring.

Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring at positions 5 and 8 due to the formation of more stable cationic intermediates. nih.govrsc.org For 6- and 7-monosubstituted quinolones, nitration tends to occur at available positions in the benzenoid ring. For example, nitration of 6-methyl-4(1H)-quinolone can yield a mixture of 5-nitro and 3,5-dinitro compounds. organic-chemistry.org In the case of this compound, electrophilic attack would be expected to favor the C-5 and C-8 positions.

Halogenation is another important electrophilic substitution reaction. The halogenation of 8-substituted quinolines has been shown to be highly regioselective, with substitution occurring at the C-5 and/or C-7 positions. researchgate.netresearchgate.netrsc.orgyoutube.com For instance, a metal-free protocol for the C-5 halogenation of 8-methyl quinoline has been developed. researchgate.netresearchgate.netyoutube.com These findings suggest that direct halogenation of this compound would likely occur at the C-5 or C-8 positions.

Reaction Expected Position of Substitution Directing Influences Reference
NitrationC-5, C-8Activating 7-methyl group vs. deactivating 4-oxo and ring nitrogen organic-chemistry.orgmasterorganicchemistry.com
HalogenationC-5, C-8Activating 7-methyl group vs. deactivating 4-oxo and ring nitrogen researchgate.netresearchgate.netrsc.orgyoutube.com

Design and Synthesis of this compound Hybrid Molecules

Molecular hybridization is a powerful strategy in drug design, where two or more pharmacophores are combined into a single molecule to create a new entity with potentially enhanced or dual activity. wikipedia.org The this compound scaffold has been utilized in the synthesis of various hybrid molecules, notably with chalcones and triazoles.

Quinolone-Chalcone Hybrids: Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. Quinolone-chalcone hybrids can be synthesized via the Claisen-Schmidt condensation reaction. redalyc.orgresearchgate.netresearchgate.nettcichemicals.com This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone. To synthesize a this compound-chalcone hybrid, a precursor such as 7-methyl-4-oxo-1,4-dihydroquinoline-2-carbaldehyde would be reacted with a substituted acetophenone.

Quinolone-Triazole Hybrids: The 1,2,3-triazole ring is a common linker in medicinal chemistry due to its stability and ability to form hydrogen bonds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov To create a this compound-triazole hybrid, a this compound derivative bearing either an azide (B81097) or a terminal alkyne functionality is required. This precursor can then be reacted with a complementary alkyne or azide-containing molecule to form the triazole-linked hybrid. rsc.orgnih.govnih.govresearchgate.net Microwave-assisted click chemistry has been shown to be an effective method for synthesizing quinolone-triazole hybrids. researchgate.net

Hybrid Type Key Synthetic Reaction Required Precursor on Quinolone Reference
Quinolone-ChalconeClaisen-Schmidt CondensationAldehyde or Methyl Ketone tandfonline.comyoutube.comwikipedia.orgredalyc.orgresearchgate.netresearchgate.nettcichemicals.com
Quinolone-TriazoleCu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Azide or Terminal Alkyne rsc.orgnih.govnih.govresearchgate.net

Biological Activities and Pharmacological Profiles of 7 Methyl 4 Quinolone Derivatives

Antimicrobial Activity Spectrum of 4-Quinolone Analogues

Quinolones are renowned for their broad-spectrum antibacterial action, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.govoup.com This mechanism leads to bacterial cell death. nih.gov The substitution on the quinolone ring, particularly at the C-7 position, significantly influences the spectrum and potency of antimicrobial activity. nih.gov

Activity against Gram-Positive Bacterial Strains

Derivatives of the 7-methyl-4-quinolone (B3021513) scaffold have demonstrated significant efficacy against a range of Gram-positive bacteria, including challenging resistant strains. nih.gov The presence of a methyl group at certain positions can enhance activity against Gram-positive organisms. oup.com

A series of novel fluoroquinolones featuring a 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl) substituent exhibited potent growth-inhibitory effects against several Gram-positive pathogens. nih.gov Notably, these compounds showed good activity against methicillin-resistant Staphylococcus epidermidis (MRSE) with Minimum Inhibitory Concentration (MIC) values ranging from 0.25–4 µg/mL and Streptococcus pneumoniae with MICs of 0.25–1 µg/mL. nih.gov One derivative, compound 8f , was particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus hemolyticus. nih.gov

Similarly, a series of dl-7-(4,4-Dimethyl-3-aminomethylpyrrolidinyl)-quinolones showed high activity against Gram-positive organisms. researchgate.net Specifically, compound 22 from this series was 4 to 128 times more potent than the reference drug gatifloxacin (B573) against strains of MRSA and MRSE, with MIC values between 0.015 and 0.5 mg/L. researchgate.net Other derivatives in a related series demonstrated MIC values from 0.01-0.12µg/ml against 10 strains of Gram-positive organisms, a significant improvement over ciprofloxacin (B1669076) and gatifloxacin. researchgate.net

Table 1: In Vitro Activity of this compound Derivatives against Gram-Positive Bacteria

Compound/Derivative Class Bacterial Strain Reported MIC Citation
7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones Staphylococcus epidermidis (MRSE) 0.25–4 µg/mL nih.gov
7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones Streptococcus pneumoniae 0.25–1 µg/mL nih.gov
dl-7-(4,4-Dimethyl-3-aminomethylpyrrolidinyl)-quinolone (Compound 22) Staphylococcus aureus (MRSA) 0.015–0.5 mg/L researchgate.net

Activity against Gram-Negative Bacterial Strains

The 4-quinolone scaffold is a cornerstone for developing agents against Gram-negative pathogens, which pose a significant global health threat. researchgate.netplu.mx Modifications to the 7-position of the quinolone ring, including the incorporation of methyl-containing substituents, have been explored to enhance potency and overcome resistance. oup.comnih.gov

In studies of dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl)-quinolones, new derivatives exhibited a broad spectrum of activity, with MIC values against 10 Gram-negative strains ranging from 0.01-2 µg/ml, which was comparable to reference agents. researchgate.net One specific compound from this series showed notable activity against Pseudomonas aeruginosa with an MIC of 0.008 mg/L, which was four times more potent than gatifloxacin. researchgate.net

While certain modifications enhance Gram-positive activity, they may not always translate to improved efficacy against Gram-negative bacteria. For instance, one study noted that a methyl group enhances action against Gram-positive but not Gram-negative bacteria. oup.com However, adding an amino group to the ring substituent at the C-7 position can enhance Gram-negative activity. oup.com

Table 2: In Vitro Activity of this compound Derivatives against Gram-Negative Bacteria

Compound/Derivative Class Bacterial Strain Reported MIC Citation
dl-7-(4,4-Dimethyl-3-aminomethylpyrrolidinyl)-quinolones Various Gram-negative strains 0.01–2 µg/mL researchgate.net

Evaluation of Antifungal Efficacy

While quinolones are primarily known for their antibacterial properties, research has also uncovered their potential as antifungal agents, addressing the growing concern of invasive fungal infections and drug resistance. nih.gov Modifications of the quinolone structure can yield compounds with significant activity against various fungal species.

In one study, a series of 7-amino-4-methyl-2(1H)-quinolone derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net While these specific compounds were found to be inactive as antibacterial agents, they demonstrated activity against the opportunistic yeast Candida albicans. researchgate.net This suggests that the 7-amino-4-methyl-2(1H)-quinolone scaffold could be a promising starting point for the development of new antifungal drugs. researchgate.net Other research has shown that certain quinoline (B57606) derivatives can exhibit selective action, with some compounds being active against Candida species while others are more effective against dermatophytes. nih.gov For instance, two derivatives with MIC ranges of 25–50 μg/mL were active only against yeast. nih.gov

Investigation of Antiprotozoal and Antimalarial Properties

The quinoline ring is a critical pharmacophore in many antimalarial drugs, and research into new quinolone derivatives continues to be a priority in the fight against malaria, a disease marked by widespread drug resistance. researchgate.net Quinolone derivatives have shown potential antiplasmodial activity in vitro and antimalarial effects in vivo, making them promising candidates for malaria treatment. researchgate.netcabidigitallibrary.org

A notable example is the subclass of "endochin-like quinolones" (ELQs), which includes derivatives of 7-methoxy-2-methyl-4(1H)-quinolone. nih.gov One such derivative, 3-heptyl-7-methoxy-2-methyl-4(1H)-quinolone, also known as Endochin, has demonstrated significant in vitro antimalarial activity. nih.gov Further research on haloalkyl and haloalkoxy quinolones has revealed high levels of antimalarial action against strains of Plasmodium falciparum that are resistant to multiple existing drugs. nih.gov For example, 7-methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone showed an IC₅₀ of approximately 30 nM against both chloroquine-sensitive and multidrug-resistant P. falciparum strains. nih.gov These compounds are believed to act by targeting the parasite's cytochrome bc₁ complex, which is crucial for its respiratory processes. nih.gov

The structure-activity relationship for antimalarial 4-aminoquinolines indicates that the 7-chloro-4-aminoquinoline core is critical for activity. mdpi.com This highlights the importance of substitutions on the quinoline nucleus for antiprotozoal efficacy.

Activity against Mycobacterial Species

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, necessitating the discovery of new antimycobacterial agents. nih.gov The quinolone scaffold has shown potential for targeting M. tuberculosis, and several derivatives have been investigated for their anti-TB activity. nih.govnih.gov

In a search for novel anti-TB agents, a series of quinolone derivatives were designed and synthesized. nih.gov Among these, compounds 6b6 , 6b12 , and 6b21 displayed potent activity against the M. tuberculosis H37Rv strain, with MIC values in the range of 1.2–3 µg/mL. nih.gov These compounds also showed excellent activity against a multidrug-resistant TB (MDR-TB) strain. nih.gov Further testing of compound 6b21 indicated that it specifically inhibits M. tuberculosis. nih.gov

Another study focused on the naphthoquinone 7-methyljuglone (B1678795), which was identified as an active component from root extracts of Euclea natalensis. nih.gov Synthetic derivatives of this 7-methyljuglone scaffold were prepared and evaluated for their antibacterial activity against Mycobacterium tuberculosis, with several compounds showing promise. nih.gov

Non-Antimicrobial Biological Effects of 4-Quinolone Scaffolds

Beyond their well-established antimicrobial roles, 4-quinolone scaffolds are recognized for a variety of other biological activities. nih.govresearchgate.net These diverse effects make them privileged structures in the development of new therapeutic agents for a range of diseases. nih.gov

Quinolone derivatives have been reported to possess anti-inflammatory, anticancer, antiviral, and antimalarial properties. researchgate.netnih.gov The immunomodulatory effects of quinolones are mainly anti-inflammatory, with compounds like ciprofloxacin and moxifloxacin (B1663623) shown to inhibit inflammatory pathways such as the NF-κB signaling pathway. nih.gov

The potential of quinolones as anticancer agents has also been a focus of research. nih.gov Fluoroquinolones such as ciprofloxacin have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov Derivatives of the related 4(3H)-quinazolinone scaffold have been synthesized as potential anticancer agents targeting proteins like AKT1 and dipeptidyl peptidase-4 (DPP-4), which are involved in cancer cell invasion and metastasis. nih.gov Additionally, certain 7-amino-4-methyl-2(1H)-quinolone derivatives have been investigated for their anticancer properties, showing that these scaffolds can mediate cell death through apoptosis. researchgate.net

Antineoplastic and Anticancer Potency

Derivatives of the 4-quinolone structure have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cell proliferation. ontosight.ainih.gov

A series of hybrid molecules combining cinnamic acid and 2-quinolinone moieties were synthesized and evaluated for their antiproliferative activity. nih.gov Notably, the compound 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) was identified as the most potent, with an IC50 value of 1.89 μM against the HCT-116 colon cancer cell line. nih.gov Further investigation revealed that this compound arrests the cell cycle in the G2/M phase and induces both early and late apoptosis. nih.gov This activity is attributed to its ability to inhibit the topoisomerase II enzyme. nih.gov

The table below summarizes the in vitro anticancer activity of selected 2-quinolone hybrid derivatives.

CompoundHCT-116 (IC50 in µM)
5a 1.89
Staurosporine (Standard) 7.46

Data sourced from cytotoxicity assays on the HCT-116 (colon carcinoma) cell line. nih.gov

The strategic modification of the quinolone core, particularly through molecular hybridization, has been shown to be a promising approach in designing new anticancer drugs with enhanced efficacy and the potential to overcome drug resistance. nih.gov

Antiviral Activities (e.g., against HIV, HCV, SARS-CoV-2)

While specific studies focusing exclusively on this compound derivatives against HIV, HCV, and SARS-CoV-2 are limited in the provided results, the broader class of quinolone derivatives has shown significant antiviral potential. The core quinolone structure is a valuable scaffold for developing antiviral agents.

Research into quinolone derivatives has identified compounds with potent activity against various viruses. For instance, certain quinolone acid derivatives act as inhibitors of the HIV-1 integrase, a crucial enzyme for viral replication. One such derivative with a 3,4,5-trihydroxylated aromatic substituent on the N-1 position of the quinolone ring demonstrated significant inhibition of the strand transfer process of HIV-1 integrase with an IC50 of 2.6 μM.

Similarly, in the context of SARS-CoV-2, compounds with a quinolone structure have been identified as hits in high-content screening. One primary hit showed an EC50 of 14.2 µM against the virus in Vero cells. This has led to the design and synthesis of 2-aminoquinolone acid derivatives as potential SARS-CoV-2 entry inhibitors. This highlights the adaptability of the quinolone scaffold in targeting different viral families.

Anti-inflammatory Response Modulation

Quinolone derivatives have been recognized for their anti-inflammatory properties, which may be beneficial in conditions marked by chronic inflammation. ontosight.ai The mechanism of action for these effects often involves the modulation of key inflammatory pathways. Research suggests that certain quinolones can suppress or inhibit nuclear factor-kappaB (NF-κB), a protein complex that regulates the transcription of genes involved in inflammation and cancer. By inhibiting NF-κB, these compounds can exert both anti-inflammatory and anticancer effects.

Antioxidant Mechanisms

The antioxidant potential of quinolone derivatives has been a subject of investigation. Compounds containing quinoline rings have been reported to possess significant antioxidant properties. This capacity can be influenced by the types of substituents on the ring structure. For example, the presence of halogen atoms on the quinoline ring can enhance antioxidant activity. Conversely, the addition of electron-donating groups like methyl ("Me") or methoxy (B1213986) ("OMe") groups may sometimes impair this capacity. The natural function of some related phenolic compounds is to act as antioxidants, and numerous studies show that compounds with phenolic rings can exhibit antioxidant effects comparable to or even better than standards like ascorbic acid.

Enzyme Inhibition Studies (Beyond Primary Targets)

A primary mechanism of action for many quinolone derivatives is the inhibition of enzymes critical to cellular processes, extending beyond their initial antibacterial targets. In oncology, quinolone derivatives have been found to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.gov One potent derivative, 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid, demonstrated significant inhibitory activity against this enzyme. nih.gov

Beyond topoisomerases, the antimicrobial action of quinolones is famously attributed to their inhibition of bacterial DNA gyrase and topoisomerase IV. ontosight.ai Furthermore, research has expanded to other enzyme classes, including protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylase (HDAC), which are all potential targets for quinolone-based anticancer agents. The ability of the quinolone scaffold to be modified allows for the design of inhibitors that can selectively target these diverse enzymes.

Other Documented Pharmacological Effects

Beyond their well-documented anticancer and potential antiviral activities, this compound derivatives and related compounds exhibit a range of other pharmacological effects.

Antimicrobial and Antifungal Activity: The quinolone class is renowned for its broad-spectrum antibacterial properties. researchgate.net Research into 7-substituted-2-methyl-4-quinolone derivatives, including sulphonamides, Schiff bases, and azo compounds, has demonstrated notable antibacterial and antifungal activities. researchgate.net In one study, synthesized compounds were tested against fungi such as Aspergillus niger and Aspergillus flavus, with some derivatives showing significant antifungal effects comparable to standard drugs. researchgate.net

Angiotensin II Antagonism: Certain quinoline derivatives, such as 2-ethyl-7-methyl-4-quinolone, have been identified as potent antagonists of angiotensin II. googleapis.comgoogle.comgoogle.com This action suggests potential therapeutic applications in managing conditions like hypertension and congestive heart failure, where the renin-angiotensin-aldosterone system plays a key causative role. googleapis.comgoogle.com

Metabolic Conversion: Microbial conversion studies have shown that some microorganisms can hydroxylate quinolone derivatives. For instance, the biotransformation of 3-carboxy-1-ethyl-7-methyl-4-quinolone can result in the creation of 3-carboxy-1-ethyl-7-hydroxymethyl-4-quinolone, indicating that metabolic processes can introduce further functional groups to the quinolone core. researchgate.net

Structure Activity Relationship Sar Studies of 7 Methyl 4 Quinolone Analogues

Correlating Structural Features with Antimicrobial Potency

The core of quinolone SAR lies in understanding how specific functional groups at different positions on the bicyclic ring system enhance the drug's ability to inhibit bacterial growth. Key positions for modification include N-1, C-3, C-6, C-7, and C-8. nih.govrsc.org

Other N-1 substituents have also been explored to modulate activity. For instance, a 2,4-difluorophenyl group enhances potency, though generally not to the same extent as a cyclopropyl (B3062369) group. nih.gov In studies against mycobacteria, the order of antimycobacterial activity conferred by the N-1 substituent was found to be tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. acs.org The introduction of a trifluoromethyl group as an N-1 substituent has also been investigated, showing properties more akin to a methyl group than a tert-butyl group in its antibacterial effect. acs.org Fusing the N-1 substituent with the C-8 position to form an oxazine (B8389632) ring, as seen in ofloxacin, results in excellent activity against Gram-positive bacteria. nih.gov

N-1 SubstituentEffect on Antimicrobial EfficacyKey ExamplesReferences
CyclopropylConsidered optimal; provides high potency against Gram-negative bacteria, including P. aeruginosa.Ciprofloxacin (B1669076) nih.govnih.govnih.gov
EthylAn optimal substituent in early quinolones, but generally less potent than cyclopropyl.Norfloxacin nih.govnih.gov
tert-ButylDemonstrates high efficacy, particularly against mycobacteria.- acs.org
2,4-DifluorophenylIncreases potency, but typically less than a cyclopropyl group.Trovafloxacin nih.gov
Fused Oxazine Ring (with C-8)Leads to excellent activity against Gram-positive species and a long half-life.Ofloxacin nih.gov

The carboxylic acid moiety at the C-3 position, in conjunction with the C-4 keto (oxo) group, is considered indispensable for the antimicrobial activity of quinolones. nih.govoup.com These two groups are critical for the drug's binding to the bacterial DNA-enzyme complex. nih.govoup.com This interaction is fundamental to the mechanism of action, which involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. wikipedia.org Any modification or replacement of the C-3 carboxylic acid, such as conversion to an ester, typically leads to a significant decrease or complete loss of antibacterial activity. pharmacy180.com An exception is the replacement with an isothiazolo group, which can act as a carboxylic acid mimic and has resulted in highly potent analogues. pharmacy180.comyoutube.com The planarity between the C-3 carboxylic acid and the C-4 oxo group is thought to be important for this binding process. nih.gov

The C-7 position is one of the most frequently modified sites on the quinolone nucleus, and the substituent here profoundly influences the spectrum of activity, potency, and pharmacokinetic properties. nih.gov The introduction of a piperazine (B1678402) ring at C-7 was a pivotal development, as it markedly enhanced activity against Gram-positive bacteria (especially staphylococci) and also improved potency against Gram-negative organisms like Pseudomonas aeruginosa. nih.govmdpi.com

Various heterocyclic moieties are effective at this position. Besides piperazine, aminopyrrolidine substituents also confer potent activity. pharmacy180.comyoutube.com The nature of the C-7 substituent can be tailored to target specific pathogens. For example, a tetrahydroisoquinoline substituent at C-7 has been shown to increase in vitro activity by 4- to over 100-fold compared to ciprofloxacin. oup.com In general, the presence of a five- or six-membered heterocyclic ring at C-7 is beneficial. oup.com

Adding substituents to these heterocyclic rings further modulates activity. Alkylation of the piperazine or pyrrolidine (B122466) ring, for instance by adding a methyl group, can increase the compound's serum half-life. nih.govnih.gov The introduction of larger or more complex heterocyclic systems, such as a benzimidazolyl group, has also been explored, with some analogues showing potent activity against specific strains like S. aureus. nih.gov The "medium size" concept for C-7 substituents is no longer considered a strict rule, as numerous potent analogues with large groups at this position have been developed. nih.gov

C-7 SubstituentEffect on Biological ActivityReferences
PiperazinylMarkedly increases Gram-positive activity and adds anti-pseudomonal activity. Essential for broad-spectrum efficacy. nih.govyoutube.commdpi.com
AminopyrrolidinylCompatible for high activity; improves Gram-positive activity. pharmacy180.comresearchgate.net
Methylated Piperazinyl/PyrrolidinylCan increase serum half-life. nih.govnih.gov
TetrahydroisoquinolineCan significantly increase in vitro potency (4- to 100-fold). oup.com
BenzimidazolylCan confer potent activity against specific pathogens like S. aureus. nih.gov

Substitutions on the core carbocyclic ring, particularly at positions C-6 and C-8, are critical for optimizing quinolone activity. The introduction of a fluorine atom at the C-6 position was a landmark discovery that defines the highly successful fluoroquinolone class. nih.govmdpi.com This C-6 fluorine enhances the inhibition of DNA gyrase and improves cell penetration, leading to a dramatic increase in antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The order of activity for C-6 substituents is generally F > Cl > Br > CH₃ > CN. pharmacy180.com

The C-8 position also offers a valuable site for modification. A halogen (fluorine or chlorine) at C-8 can improve oral absorption and enhance activity against anaerobic bacteria. nih.gov Alternatively, a methoxy (B1213986) group at C-8 tends to boost activity against Gram-positive organisms. oup.compharmacy180.com However, the choice of the C-8 substituent must be carefully considered, as a halogen at this position can increase the potential for drug-induced photosensitivity. nih.gov In contrast, methoxy or hydrogen at C-8 shows little light-induced toxicity. nih.gov Studies on resistant mutants have shown that C-8 bromine and methoxy groups can be particularly effective at improving activity against strains with mutations in their target enzymes. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, can have a significant impact on the biological activity of quinolones. This is most clearly illustrated by ofloxacin, which has a chiral center at the C-3' position of its oxazine ring. nih.govnih.gov Ofloxacin is a racemic mixture of two enantiomers (mirror-image isomers). Subsequent research revealed that the antibacterial activity resides almost entirely in the (S)-enantiomer, which was isolated and marketed as a separate drug, levofloxacin. nih.gov Levofloxacin possesses approximately double the activity of the racemic ofloxacin. nih.gov This demonstrates that a specific stereochemical configuration can lead to a more optimal fit and interaction with the bacterial target enzymes, thereby enhancing potency.

Structure-Activity Relationships for Non-Antimicrobial Profiles

While renowned for their antibacterial effects, the 4-quinolone-3-carboxylic acid scaffold has proven to be a "privileged structure" for developing compounds with other therapeutic activities. nih.gov SAR studies have been extended to explore these non-antimicrobial profiles. For example, certain quinolone analogues have been investigated as inhibitors of mammalian topoisomerase II, leading to potential applications as anticancer agents. researchgate.net Modifications that lead to this activity include the presence of a 7-(4-hydroxyphenyl) group. researchgate.net Furthermore, different structural modifications have yielded compounds with activity against HIV-1, by targeting the viral integrase enzyme, and compounds that can modulate cannabinoid receptors. nih.gov

SAR for Antineoplastic Activity Enhancement

The 4-quinolone scaffold is a promising framework for the development of anticancer agents. researchgate.net Research into the SAR of this class has identified key structural modifications that enhance antineoplastic activity, with particular attention to substitutions at the C-7 position.

Detailed SAR analyses of antitumour quinolones have elucidated the contributions of different functional groups at various positions on the quinolone ring to cytotoxicity and the induction of DNA-cleavable complexes. For the C-7 position, SAR is highly sensitive to the spatial arrangement and chemical environment of the substituent. slideshare.net

Key findings from SAR studies include:

N-1 Position: A cyclopropyl group at the N-1 position generally contributes to a significant increase in potency compared to an ethyl group. slideshare.net

C-5 Position: The introduction of an amino group at C-5 enhances cytotoxic activity. slideshare.net

C-7 Position: The nature of the substituent at the C-7 position is critical. The spatial positioning of a distal primary amine group heavily influences activity. Any alteration that changes this positioning, such as saturating an adjacent ring or N-alkylation of the amine, leads to a significant reduction in activity. slideshare.net

C-8 Position: A fluoro group at the C-8 position is favorable for potency. A methoxy group at this position is slightly less potent than the fluoro equivalent. slideshare.net

PositionSubstituentEffect on Antineoplastic ActivityReference
N-1Cyclopropyl (vs. Ethyl)Increased potency slideshare.net
C-5AminoIncreased potency slideshare.net
C-7Specific primary distal amine conformationsCrucial for high activity slideshare.net
C-7N-Alkylation or saturation of adjacent ringsSignificantly reduced activity slideshare.net
C-8FluoroIncreased potency slideshare.net
C-8MethoxySlightly less potent than Fluoro slideshare.net

SAR for Antiviral Activity Optimization

Quinolone derivatives have also been explored for their antiviral properties, with modifications aimed at boosting potency and improving their selectivity index. nih.govresearchgate.net The core structure can be chemically altered to shift its biological activity from antibacterial to antiviral. nih.govresearchgate.net

For instance, in the development of agents against influenza virus, SAR studies on related isoquinolone structures provided valuable insights. A methoxy group at the R7 position was found to contribute to cytotoxicity, an effect that could be modulated by modifications at other parts of the molecule. mdpi.com The 2' position of a phenyl ring substituent was identified as being involved in both antiviral activity and cytotoxicity. mdpi.com

In the context of anti-HIV research, key modifications include:

C-6 Position: Replacing the typical fluorine atom with an amine group in aryl-piperazinyl-quinolones was found to improve activity and selectivity against HIV-1. nih.gov

C-7 Substituent: The introduction of an aryl group, often via a piperazine linker at the C-7 position, can shift the compound's activity from antibacterial to antiviral, specifically against HIV. nih.govresearchgate.net This modification is thought to confer an inhibitory effect at the transcriptional level by interfering with Tat functions. nih.gov

Studies on amodiaquine (B18356) analogs for anti-SARS-CoV-2 activity highlighted the role of C-7 halogenation. The introduction of iodide and bromide at the 7-position of the quinoline (B57606) ring was suggested to reduce the cytotoxicity of the antiviral agents. researchgate.net

Virus TargetPositionSubstituent ModificationEffect on Antiviral Activity/SelectivityReference
InfluenzaR7Methoxy groupCan contribute to cytotoxicity mdpi.com
HIVC-7Aryl group on piperazine linkerShifts activity from antibacterial to antiviral nih.govresearchgate.net
HIVC-6Amine group (in aryl-piperazinyl-quinolones)Improved activity and selectivity nih.gov
SARS-CoV-2C-7Iodide or BromideReduces cytotoxicity researchgate.net

Mechanisms of Drug Resistance and Strategies for Therapeutic Evasion in Quinolone Research

Chromosomal Mutations in Bacterial Topoisomerase Targets (Gyrase and Topoisomerase IV)

The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. Resistance to quinolones most commonly arises from spontaneous mutations in the chromosomal genes that encode these enzymes, specifically within a region known as the quinolone resistance-determining region (QRDR). These mutations alter the enzyme structure, reducing the binding affinity of the quinolone drug, which consequently diminishes its inhibitory effect.

Despite the well-documented nature of this resistance mechanism for the quinolone class, a comprehensive search of the available scientific literature did not yield specific studies or data detailing chromosomal mutations in Gyrase (encoded by gyrA and gyrB genes) or Topoisomerase IV (encoded by parC and parE genes) that confer resistance specifically to 7-Methyl-4-quinolone (B3021513). Research has largely concentrated on clinically significant fluoroquinolones, leaving the specific resistance profile of the this compound scaffold uncharacterized in this regard.

Plasmid-Mediated Quinolone Resistance Mechanisms

Plasmid-mediated quinolone resistance (PMQR) represents another significant pathway for bacterial resistance, facilitating the horizontal transfer of resistance genes between bacteria. mdpi.com Three primary mechanisms of PMQR have been identified for the broader quinolone class:

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone inhibition. rsc.org

Enzymatic modification: A variant of the aminoglycoside acetyltransferase enzyme, AAC(6')-Ib-cr, can modify and inactivate certain quinolones. rsc.org

Efflux pumps: Plasmids can carry genes for efflux pumps, such as QepA and OqxAB, which actively transport quinolones out of the bacterial cell. rsc.orgacs.org

These plasmid-borne mechanisms typically confer a low level of resistance, which can, however, facilitate the selection of higher-level resistance through chromosomal mutations. rsc.orgacs.org While PMQR is a critical area of quinolone research, no specific studies were found that identify or characterize plasmid-mediated resistance mechanisms directed against this compound.

Role of Bacterial Efflux Pumps and Porin Alterations in Resistance

Reduced intracellular drug concentration is a key strategy for bacterial survival against antibiotics. This is often achieved through the overexpression of chromosomally encoded efflux pumps or by alterations in outer membrane porins that limit drug influx. Efflux pumps act as molecular pumps, expelling a wide range of antimicrobial agents, including various quinolones, from the bacterial cytoplasm. In Gram-negative bacteria, reduced expression or modification of porin channels in the outer membrane can also decrease the uptake of quinolones.

A review of existing research indicates that while the roles of numerous efflux pump families (such as RND, MFS, and ABC) and porin channels in resistance to fluoroquinolones are well-established, there is no specific information available that details the interaction of this compound with these systems. It is not documented whether this compound is a substrate for known bacterial efflux pumps or if resistance to it arises from specific porin alterations.

Synergistic Approaches with Combination Therapies

Combining antibiotics with other antimicrobial agents or non-antibiotic compounds can be an effective strategy to overcome resistance. Synergistic interactions can enhance the efficacy of the primary antibiotic, restore its activity against resistant strains, or reduce the likelihood of new resistance developing. For the broader fluoroquinolone class, combinations with β-lactams, aminoglycosides, and rifampin have been investigated, though outcomes can be variable.

There is currently no available research or clinical data on the use of this compound in synergistic combination therapies. Studies evaluating its potential interactions with other antimicrobial agents to combat resistant bacteria have not been published in the reviewed literature.

Computational Chemistry and in Silico Methodologies in 7 Methyl 4 Quinolone Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how 7-Methyl-4-quinolone (B3021513) and its derivatives interact with their biological targets, providing insights into binding affinity and specificity.

DNA gyrase, a type II topoisomerase, is a primary target for quinolone antibacterials. researchgate.net It introduces negative supercoils into DNA, a process essential for DNA replication and transcription. researchgate.net Molecular docking simulations have been extensively used to explore the interaction between quinolone derivatives and DNA gyrase.

The core mechanism of quinolone action involves stabilizing the complex between DNA gyrase and cleaved DNA, leading to double-strand breaks and cell death. nih.gov Docking studies reveal that the C3-carboxylic acid and C4-keto groups of the quinolone scaffold are fundamental for this interaction. They typically chelate a magnesium (Mg²⁺) ion, which is bridged by water molecules to form hydrogen bonds with key amino acid residues in the GyrA subunit of the enzyme, such as Serine (Ser83) and Aspartic acid (Asp87) in E. coli. nih.gov The N1 and C7 substituents of the quinolone ring also play a critical role in the binding affinity and spectrum of activity, with modifications at these positions influencing interactions with both the enzyme and the DNA. nih.gov For instance, mechanistic studies combined with molecular docking have confirmed that certain quinolone derivatives can effectively insert into bacterial DNA to bind with DNA gyrase. nih.gov

Quinolone Derivative ClassTarget Organism/EnzymeKey Interacting Residues (GyrA)Predicted Binding Energy / ScoreReference
FluoroquinolonesE. coli DNA Gyrase (2XCT)Ser83, Asp87Not specified nih.govnih.gov
7-Thiazoxime QuinolonesMRSA DNA Gyrase B (3U2K)Not specifiedNot specified nih.gov
Pyrrolo[1,2-a]quinazoline derivativeM. tuberculosis DNA Gyrase BAsp79, Glu50, Asn52High binding energy reported nih.gov

Topoisomerase IV is another essential bacterial type II topoisomerase and a key target for quinolones, particularly in Gram-positive bacteria. nih.gov Its primary role is to decatenate, or unlink, replicated daughter chromosomes, allowing for cell division. nih.gov The mechanism of inhibition by quinolones is similar to that of DNA gyrase, involving the stabilization of a drug-enzyme-DNA ternary complex. nih.govnih.gov

Molecular docking studies have confirmed that quinolones bind within the cleavage-ligation active site of Topoisomerase IV. The interaction is mediated by a water-metal ion bridge, analogous to the binding mode with DNA gyrase. nih.gov Mutations in the GrlA or ParC subunits (homologous to GyrA) at specific positions, such as a serine or an acidic residue, are common causes of quinolone resistance because they disrupt this critical binding interaction. nih.gov For some bacterial species, Topoisomerase IV is the primary target, meaning that lower concentrations of the drug are needed to inhibit it compared to DNA gyrase. nih.gov Computational studies help to rationalize the differential activity of quinolone derivatives against these two homologous enzymes, guiding the design of broad-spectrum agents or compounds that can overcome resistance. researchgate.net

The versatility of the quinolone scaffold has prompted investigations into its activity against other biological targets beyond bacterial topoisomerases, including viral enzymes. For example, the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a critical enzyme for viral replication and a prime target for antiviral drugs. nih.govnih.gov

Virtual screening and molecular docking studies have been employed to identify potential inhibitors of viral proteases from various chemical libraries. In this context, novel quinolone-based derivatives have been synthesized and evaluated in silico for their binding affinity to targets like the SARS-CoV-2 Mpro. nih.gov Docking analyses of these compounds have shown promising results, with some derivatives exhibiting high theoretical binding affinities, indicated by strong negative docking scores. nih.gov These studies suggest that the quinolone framework can be adapted to interact with the catalytic dyad (e.g., HIS41 and CYS145) of viral proteases, potentially inhibiting their function. nih.gov This line of research opens avenues for repurposing or developing quinolone-based compounds as antiviral agents. nih.govchemrevlett.com

Compound ClassViral TargetDocking SoftwareBinding Affinity Range (kcal/mol)Reference
Quinolone-based triazole derivativesSARS-CoV-2 MproAutodock 4.2-9.89 to -13.4 nih.gov
Phyto-compounds (for comparison)SARS-CoV-2 3CLpro (6LU7)iGemdock-62.4 to -153.06 (Total Energy) nih.gov
FDA Approved AntiviralsSARS-CoV-2 RNA-MTaseNot specifiedStrong binding affinity reported researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability and conformational changes of the complex over time. mdpi.com MD simulations are performed after docking to validate the predicted binding poses and to assess the stability of the interactions in a more physiologically relevant, solvated environment. researchgate.net

In the context of this compound research, MD simulations can be used to study the behavior of the compound within the active site of targets like DNA gyrase or Topoisomerase IV. nih.gov By analyzing trajectories over nanoseconds, researchers can calculate metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand to determine if the complex remains stable or if the ligand dissociates. mdpi.comresearchgate.net These simulations reveal the persistence of key interactions, like hydrogen bonds and hydrophobic contacts, and can identify the role of water molecules in mediating the binding. mdpi.comnih.gov This detailed understanding of the dynamic behavior of the ligand-receptor complex is crucial for confirming binding modes and for the rational design of molecules with improved residence time and affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org For quinolone research, QSAR models are developed to predict the antibacterial potency of new derivatives before they are synthesized, saving time and resources. researchgate.net

To build a QSAR model, a set of quinolone derivatives with known antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC) is selected. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic (e.g., partial atomic charges, HOMO-LUMO energy gap), steric (e.g., molecular volume), and topological descriptors. nih.govtandfonline.com Using statistical methods like Multiple Linear Regression (MLR), robust models are generated that correlate these descriptors with the observed activity. nih.gov Studies on quinolone derivatives have shown that factors such as the partial charges on atoms in the quinolone and substituent rings, bond lengths, and lipophilicity (logP) are critical descriptors for controlling antibacterial activity. nih.govtandfonline.com

Target BacteriaKey DescriptorsModel Statistics (R²)Reference
S. aureusPartial atomic charges (N1 of triazole, C7 of quinolone), 4-carbonyl bond length, 13C-NMR shift0.889 nih.gov
P. aeruginosaPartial charge on carbonyl oxygen, LUMO-HOMO energy gap, logP0.957 tandfonline.com
M. fortuitum / M. smegmatisTopostructural, topochemical, and 3-D geometrical indicesHigh cross-validated R² reported researchgate.net

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This process can be based on the structure of the target (structure-based virtual screening, often using molecular docking) or on the structure of known active ligands (ligand-based virtual screening, often using pharmacophore models). pusan.ac.kr

For quinolone research, a typical workflow might start with screening thousands of compounds against a target like DNA gyrase B. nih.gov The top-ranked compounds, or "hits," are then subjected to further computational and experimental validation. Once a promising hit or "lead" compound is identified, computational lead optimization techniques are employed to modify its structure to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. pusan.ac.krnih.gov This can involve structure-based design, where knowledge of the binding pocket is used to suggest modifications, such as altering substituents at the C7 position of the fluoroquinolone scaffold to enhance antimicrobial activity. pusan.ac.krresearchgate.net These in silico strategies significantly streamline the path from an initial fragment or hit to a viable drug candidate. frontiersin.org

In Silico Assessment of Bioavailability and Potential Interactions

The evaluation of a compound's potential as a therapeutic agent is increasingly reliant on computational, or in silico, methods before proceeding to more resource-intensive laboratory testing. nih.gov These techniques predict the pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its bioavailability. researchgate.net For this compound, in silico analysis provides foundational insights into its drug-likeness and potential biological interactions.

A cornerstone of predicting oral bioavailability is the assessment of a compound's physicochemical properties against established guidelines, most notably Lipinski's Rule of Five. drugbank.cometflin.com This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and an octanol-water partition coefficient (log P) not exceeding 5. wikipedia.org These parameters collectively suggest that most orally administered drugs are relatively small and moderately lipophilic molecules. wikipedia.org

The fundamental properties of this compound can be calculated and assessed against these criteria to predict its potential oral bioavailability.

Table 1: Physicochemical Properties of this compound This interactive table details the calculated physicochemical properties of this compound, which are essential for assessing its drug-likeness according to Lipinski's Rule of Five.

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC₁₀H₉NON/AN/A
Molecular Weight159.19 g/mol < 500 daltonsYes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2 (1 N, 1 O)≤ 10Yes
Log P (Octanol-Water Partition Coefficient)Predicted ~1.5-2.5< 5Yes
Rotatable Bonds0N/AN/A

Based on this analysis, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties conducive to good oral bioavailability. drugbank.comnih.gov Its low molecular weight and compliance with hydrogen bond donor/acceptor limits indicate a high probability of successful absorption and permeation. taylorandfrancis.com

Beyond bioavailability, in silico methods are crucial for identifying potential biological interactions through molecular docking. researchgate.net This computational technique simulates the binding of a ligand (in this case, this compound) to the active site of a target protein. revistadechimie.ro For the broader quinolone class, molecular docking studies are frequently used to predict binding affinities with bacterial enzymes like DNA gyrase and topoisomerase, which are common targets for their antibacterial effects. nih.govresearchgate.netnih.gov

The process involves:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding site or pocket within the protein.

Computationally "docking" the this compound molecule into this site in various orientations.

Calculating a "docking score," typically in kcal/mol, which estimates the binding affinity. A more negative score generally indicates a more favorable binding interaction. researchgate.net

While specific docking studies exclusively focused on this compound are not widely published, research on structurally similar quinolones provides a framework for how such an analysis would proceed. nih.govnih.gov For example, studies on other 4-quinolone derivatives have successfully predicted their interactions with microbial enzymes, with results often correlating well with observed antibacterial activity. researchgate.net These studies confirm that the quinolone scaffold is adept at fitting into the lipophilic pockets of various enzymes. researchgate.net An in silico assessment of this compound would likely explore its potential to interact with similar targets.

Table 2: Summary of In Silico Predictions for this compound This table provides a summary of the predicted bioavailability and interaction potential of this compound based on computational analysis.

ParameterPrediction CategoryIn Silico FindingImplication
Bioavailability Lipinski's Rule of FiveNo violationsLikely to be orally bioavailable and readily absorbed. etflin.com
Gastrointestinal (GI) AbsorptionHigh (predicted)Favorable for oral administration. nih.gov
Blood-Brain Barrier (BBB) PermeationPossible (predicted)May have potential for central nervous system activity.
Potential Interactions Molecular DockingMethodology established for quinolone class. researchgate.netnih.govCan be screened against various protein targets (e.g., bacterial gyrase, topoisomerase) to predict biological activity. researchgate.netnih.gov
Cytochrome P450 (CYP) InhibitionTo be determinedPrediction models can assess the likelihood of drug-drug interactions. nih.gov

Analytical Methodologies for the Characterization and Detection of 7 Methyl 4 Quinolone

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental for separating 7-Methyl-4-quinolone (B3021513) from complex mixtures and for its precise quantification. These techniques are widely applied in monitoring studies and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinolone compounds. nih.govnih.gov Its versatility is enhanced by the availability of various detection modes, most commonly ultraviolet (UV) and fluorescence (FLD) detectors. nih.govresearchgate.net Reversed-phase HPLC, utilizing a C18 column, is frequently employed for the separation of quinolones. nih.govmdpi.com The mobile phase composition is a critical parameter and is often a gradient mixture of an aqueous buffer (like phosphate (B84403) or formic acid) and an organic solvent such as acetonitrile (B52724). researchgate.netjfda-online.com

For instance, a method for determining fluoroquinolones might use a mobile phase consisting of acetonitrile and a phosphoric acid solution containing an ion-pairing agent like sodium 1-heptanesulfonate monohydrate. researchgate.net UV detection is typically set at a wavelength around 280 nm, where the quinolone ring system exhibits strong absorbance. nih.gov HPLC methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the nanogram-per-gram (ng/g) or microgram-per-kilogram (µg/kg) range, making them suitable for residue analysis. researchgate.net The purity of related compounds, such as 7-Hydroxy-4-methyl-2(1H)-quinolone, is often assessed by HPLC, with purities of ≥97.0% being reported. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 1: Example HPLC Parameters for Quinolone Analysis

Parameter Condition Reference
Column Reversed-phase C18 nih.govmdpi.com
Mobile Phase Acetonitrile and 0.025 M phosphoric acid with 0.0025 M sodium 1-heptanesulfonate researchgate.net
Detection UV at 280 nm nih.gov
Flow Rate 1.2 mL/min mdpi.com

| LLOQ | 0.1 µg/mL | nih.gov |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the trace analysis of quinolones due to its exceptional sensitivity and specificity. jfda-online.comrsc.org This technique combines the powerful separation capabilities of HPLC (or UPLC) with the definitive identification provided by mass spectrometry. mdpi.com The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the simultaneous detection and confirmation of multiple quinolone residues. jfda-online.comnih.gov

In LC-MS/MS analysis, quinolones are typically ionized using an electrospray ionization (ESI) source in positive ion mode, as the basic nitrogen atoms in the quinolone structure are readily protonated to form [M+H]⁺ ions. mdpi.comnih.gov The subsequent fragmentation of this precursor ion into characteristic product ions provides a high degree of confidence in the identification. nih.gov This method has been successfully applied to the determination of quinolones in diverse and complex biological matrices like milk, tissue, and urine, with detection limits often reaching the parts-per-billion (ppb) or even lower levels. jfda-online.commdpi.comnih.gov For example, a multi-residue LC-MS/MS method for 18 quinolones reported decision limits (CCα) ranging from 0.18 to 0.68 ng/g. jfda-online.com The high selectivity of LC-MS/MS minimizes interference from matrix components, simplifying sample preparation procedures. jfda-online.commdpi.com

Table 2: Typical LC-MS/MS Parameters for Quinolone Detection

Parameter Condition Reference
Chromatography UPLC/HPLC with C8 or C18 column jfda-online.comub.edu
Ionization Source Electrospray Ionization (ESI), Positive Mode jfda-online.commdpi.com
Mass Analyzer Triple Quadrupole (QqQ) nih.gov
Acquisition Mode Multiple Reaction Monitoring (MRM) nih.govjfda-online.com
Precursor Ion [M+H]⁺ nih.gov

| Detection Limits | Down to 1 ppb in biological matrices | nih.gov |

Capillary electrophoresis (CE) offers an alternative separation technique with advantages such as high separation efficiency, minimal sample and solvent consumption, and rapid analysis times. utas.edu.aunih.gov Capillary Zone Electrophoresis (CZE), a common mode of CE, has been utilized for the separation of quinolone antibiotics. nih.gov The separation is influenced by parameters like the pH and concentration of the running buffer, as well as the applied voltage. nih.gov

In some applications, additives like silica (B1680970) nanoparticles have been incorporated into the running buffer to enhance the separation and resolution of multiple quinolones. nih.gov A study demonstrated the successful separation of seven quinolones within 15 minutes using a disodium (B8443419) tetraborate-phosphate buffer (pH 9.08). nih.gov While CE is a powerful tool, its concentration sensitivity with standard photometric detectors can be a limitation compared to LC-MS. utas.edu.au However, various on-line sample preconcentration techniques can be employed to significantly improve detection limits. utas.edu.au

Spectroscopic Characterization Methods in Synthetic Chemistry

Spectroscopic methods are indispensable for the structural elucidation and confirmation of newly synthesized this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds like this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of a typical 4-methyl-quinolinone derivative, the methyl group protons (CH₃) would appear as a sharp singlet. For example, in 4-methyl-2(1H)-quinolinone, this signal appears around 2.45 ppm. rsc.orgspectrabase.com The aromatic protons on the quinolone ring system would produce a series of signals, typically in the range of 7.0-8.0 ppm, with chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) that are specific to their position on the ring. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinolone ring is characteristically found far downfield, for instance at 178.3 ppm in a related coumarin (B35378) derivative. ceon.rs The methyl carbon signal appears upfield, while the aromatic and vinyl carbons resonate in the intermediate region (approx. 110-150 ppm). tandfonline.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for the complete and unambiguous assignment of all proton and carbon signals. ceon.rs

Table 3: Representative NMR Chemical Shifts (δ) for a 4-Methyl-quinolone Skeleton

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Reference
-CH₃ ~2.4 ~18 rsc.org
Aromatic-H 7.0 - 8.0 - rsc.org
Aromatic/Vinyl-C - 110 - 150 tandfonline.com
C=O - >160 ceon.rs

Note: Exact chemical shifts can vary depending on the solvent and specific substitution pattern.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the quinolone ring, typically appearing in the region of 1650-1690 cm⁻¹. ceon.rsmdpi.com The C=C stretching vibrations of the aromatic ring system would be observed in the 1500-1620 cm⁻¹ range. ceon.rs Vibrations associated with C-H bonds, including aromatic C-H stretching (above 3000 cm⁻¹) and methyl C-H stretching (just below 3000 cm⁻¹), would also be present. rsc.org If the nitrogen atom bears a hydrogen (in the tautomeric 4-hydroxyquinoline (B1666331) form, or as an N-H in the quinolone ring), a broad N-H stretching band would appear around 3200-3400 cm⁻¹. ceon.rs The collective pattern of these absorption bands provides a unique fingerprint for the compound, confirming the presence of its core functional groups. ajbasweb.com

Table 4: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
C=O (Amide) Stretch 1650 - 1690 ceon.rsresearchgate.net
C=C (Aromatic) Stretch 1500 - 1620 ceon.rs
C-H (Aromatic) Stretch > 3000 rsc.org
C-H (Methyl) Stretch ~ 2950 rsc.org
N-H Stretch 3200 - 3400 ceon.rs

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. measurlabs.com Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS instruments can determine the mass of a molecule with precision up to several decimal places. libretexts.org This high accuracy is critical for differentiating between compounds that may have the same nominal mass but different elemental compositions (isobars). nih.gov

The principle of HRMS relies on the fact that the mass of individual atoms is not an integer value (except for Carbon-12, which is defined as exactly 12.00000 amu). libretexts.org For example, the mass of hydrogen (¹H) is 1.00783 amu, oxygen (¹⁶O) is 15.9949 amu, and nitrogen (¹⁴N) is 14.0031 amu. libretexts.org Consequently, the precise mass of a molecule is a unique value based on its specific elemental makeup. libretexts.org

For this compound, with the molecular formula C₁₀H₉NO, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass can then be compared against the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. ub.edu A close match between the theoretical and measured mass, typically within a low parts-per-million (ppm) error, confirms the elemental composition. ub.edu

This capability is crucial for distinguishing this compound from other isomeric or isobaric compounds. For instance, a different compound with a formula of C₉H₇N₃O would have the same nominal mass of 159 but a distinct high-resolution mass, allowing for its confident identification.

Table 1: HRMS for Distinguishing Isobaric Compounds with Nominal Mass 159

Molecular FormulaCompound NameCalculated Exact Mass (amu)
C₁₀H₉NOThis compound159.06841
C₉H₇N₃O(Pyrimidin-2-yl)phenol159.05891
C₈H₅N₅2-Phenyl-2H-tetrazole159.05449

Bioanalytical Method Development for Metabolite Profiling and Monitoring

The development of robust bioanalytical methods is critical for studying the metabolic fate of this compound in biological systems. Metabolite profiling helps in identifying the biotransformation products of a parent compound, which is essential for understanding its complete pharmacological and toxicological profile. bioanalysis-zone.com Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-HRMS, is the technique of choice for these studies due to its high sensitivity and specificity. jfda-online.comacs.org

A typical bioanalytical method for metabolite profiling involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection and identification. nih.gov The goal is to isolate potential metabolites from complex biological matrices (e.g., plasma, urine, hepatocytes), separate them, and then elucidate their structures. nih.gov

For quinolone derivatives, common metabolic transformations include hydroxylation, N-dealkylation, and conjugation reactions. nih.gov Therefore, a method developed for this compound would aim to detect metabolites resulting from modifications such as the hydroxylation of the aromatic rings or the methyl group.

The development process involves optimizing each step to ensure reliable detection and quantification. This includes selecting appropriate sample extraction techniques (e.g., solid-phase extraction or liquid-liquid extraction) to remove interferences, choosing the right LC column and mobile phase to achieve good separation of the parent drug and its metabolites, and fine-tuning MS parameters for sensitive detection. jfda-online.com HRMS plays a vital role here, as it can be used in data-dependent acquisition modes to automatically trigger fragmentation (MS/MS) of potential metabolites, providing structural information for identification. nih.gov

Table 2: General Framework for a Bioanalytical LC-HRMS Method for this compound Metabolite Profiling

Analytical StepDescription
Sample MatrixIncubated human hepatocytes, plasma, or urine. nih.gov
Sample PreparationProtein precipitation followed by solid-phase extraction (SPE) to concentrate analytes and remove matrix components. jfda-online.com
LC ColumnReversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm) for separating compounds of varying polarity. ub.edu
Mobile PhaseA gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to elute analytes.
MS DetectorHigh-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap) with electrospray ionization (ESI) in positive mode. ub.edu
Data AnalysisTargeted analysis for expected metabolites (e.g., hydroxylated forms) and non-targeted screening for unknown biotransformation products using mass defect filtering and comparison to control samples. nih.gov

Therapeutic Potential and Future Research Directions for 7 Methyl 4 Quinolone Analogues

Preclinical Evaluation of Efficacy in Disease Models

The preclinical assessment of 7-methyl-4-quinolone (B3021513) analogues has revealed a broad spectrum of biological activities, primarily focusing on antimicrobial and antiparasitic properties. Research has demonstrated that modifications to the basic this compound structure can yield compounds with significant efficacy in various disease models. For instance, the synthesis of 7-substituted-2-methyl-4-quinolones has produced derivatives with notable antibacterial and antifungal activities. researchgate.net

In one study, various 7-substituted aminomethyl quinolones were synthesized and evaluated. nih.gov Analogues with a (monoalkyl)aminomethyl group at the C-7 position showed high in vitro activity against Gram-negative organisms, comparable to lomefloxacin (B1199960). nih.gov Conversely, derivatives with a [(substituted)phenyl]aminomethyl side chain at the same position exhibited potent activity against Gram-positive organisms, equivalent to lomefloxacin and vancomycin. nih.gov

Further studies on 2-quinolone analogues have also shown promise. A series of 7-amino-4-methyl-2(1H)-quinolone derivatives were synthesized and tested for antimicrobial properties. While they were inactive against bacteria, they showed activity against Candida albicans, suggesting their potential for development as antifungal agents. researchgate.net The versatility of the quinolone core is also evident in its antiparasitic potential. Certain quinolone derivatives have demonstrated significant antiplasmodial activity against Plasmodium falciparum and anti-trypanosomal activity against Trypanosoma brucei brucei. nih.gov

Table 1: Preclinical Activity of Selected 4-Quinolone Analogues

Compound Class Modification Target Organism/Cell Line Observed Activity Reference
7-(substituted)aminomethyl quinolones (monoalkyl)aminomethyl at C-7 Gram-negative bacteria High in vitro activity, comparable to Lomefloxacin nih.gov
7-(substituted)aminomethyl quinolones [(substituted)phenyl]aminomethyl at C-7 Gram-positive bacteria Good activity, as potent as Lomefloxacin and Vancomycin nih.gov
7-amino-4-methyl-2(1H)-quinolone derivatives Various substitutions on the amino group Candida albicans Active as antifungal agents researchgate.net
Quinolone derivatives Varied substitutions Plasmodium falciparum (3D7 strain) Antiplasmodial activity (IC50 values of 0.4–14 µM) nih.gov

Exploration of Novel Therapeutic Applications Beyond Antimicrobial Agents

The therapeutic utility of the 4-quinolone scaffold extends far beyond its antimicrobial origins. rsc.org Researchers have successfully modified the core structure to develop analogues with potential applications in oncology, virology, and inflammatory diseases. rsc.orgrsc.orgnih.gov The inherent versatility of the quinolone ring system allows for the design of molecules that can interact with a wide range of biological targets, including enzymes and receptors implicated in various non-infectious pathologies. mdpi.comresearchgate.net

In the field of oncology, quinolone derivatives have emerged as promising anticancer agents. researchgate.net These compounds have been shown to inhibit critical cellular machinery involved in cancer cell proliferation, such as topoisomerase enzymes and protein kinases. researchgate.net For example, a series of novel water-soluble 4-quinolone-3-carboxamide derivatives demonstrated reasonable anticancer activity against several human tumor cell lines, including laryngeal, breast, and gastric carcinoma. rsc.org Similarly, certain 4-hydroxyquinolone analogues have shown promising results against colon, lung, prostate, and breast cancer cell lines in vitro, with molecular docking studies suggesting they target enzymes like anaplastic lymphoma kinase and cyclin-dependent kinase 2. nih.gov

The antiviral potential of quinolones is another active area of investigation. Derivatives of the 4-quinolone scaffold have been developed that show activity against viruses such as HIV. rsc.orgnih.gov Furthermore, the core structure has been identified as a promising candidate for developing agents against various life-threatening viruses by inhibiting viral entry and replication. nih.gov

Beyond cancer and viruses, quinolone analogues have demonstrated a range of other pharmacological activities, including anti-inflammatory, antimalarial, and even potential treatments for Alzheimer's disease. rsc.orgmdpi.comrdd.edu.iq For instance, a series of new 7-ethyl-4-methyl-2-quinolone derivatives were synthesized based on the known anti-inflammatory, antimalarial, and antitubercular potential of the quinolone (carbostyril) structure. rdd.edu.iqresearchgate.net Some 4-hydroxy-2-quinolinone derivatives have been identified as multi-target agents, exhibiting both antioxidant and lipoxygenase (LOX) inhibitory activity, which is relevant for treating inflammatory conditions. mdpi.com

Table 2: Non-Antimicrobial Applications of 4-Quinolone Analogues

Compound Class Biological Activity Potential Therapeutic Area Target/Mechanism Reference
4-Quinolone-3-carboxamide derivatives Anticancer Oncology Activity against laryngeal, breast, and gastric carcinoma cell lines rsc.org
4-Hydroxyquinolone analogues Anticancer Oncology Inhibition of anaplastic lymphoma kinase and cyclin-dependent kinase 2 nih.gov
4-Quinolone derivatives Anti-HIV Virology Inhibition of viral processes rsc.orgnih.gov
7-Ethyl-4-methyl-2-quinolone derivatives Anti-inflammatory, Antimalarial Inflammation, Infectious Disease General activity of the quinolone core rdd.edu.iqresearchgate.net

Strategic Development for Emerging and Re-Emerging Infectious Diseases

The rise of drug-resistant pathogens and the threat of new viral pandemics necessitate the development of novel therapeutic strategies. nih.gov Quinolone-based compounds are being strategically developed to address these global health challenges. rsc.orgtandfonline.com Their broad spectrum of activity and chemical modifiability make them ideal candidates for creating agents effective against emerging and re-emerging infectious diseases, including multi-drug resistant (MDR) bacteria and novel viruses. rsc.orgnih.gov

A key strategy in combating bacterial resistance is the development of quinolone hybrids, which combine the quinolone pharmacophore with other antibacterial agents to potentially act on multiple drug targets. tandfonline.com This approach aims to overcome existing resistance mechanisms and improve affinity for bacterial targets. rsc.org The development of quinolones has progressed through generations, with newer agents designed to have a broader spectrum of activity, including against pathogens that have developed resistance to earlier antibiotics. nih.govnih.gov

In the context of viral epidemics, quinoline (B57606) and quinolone derivatives have shown significant potential. nih.gov These compounds can be designed to inhibit viral entry into host cells and block replication by interfering with processes like host receptor glycosylation. nih.gov Research has highlighted their potential utility in treating life-threatening epidemics caused by viruses such as SARS, Zika, Ebola, and Dengue. nih.gov The adaptability of the 4-quinolone scaffold allows for its use in developing drug candidates to treat a wide array of human diseases, including viral infections like hepatitis and HIV. rsc.orgnih.gov

Addressing Unmet Medical Needs with Next-Generation 4-Quinolones

The continuous evolution of pathogens and the emergence of widespread drug resistance have created significant unmet medical needs. researchgate.netnih.gov Next-generation 4-quinolones are being developed to address these challenges by offering improved potency, a broader antimicrobial spectrum, and activity against resistant strains. nih.govresearchgate.net The progression from early quinolones to the advanced fourth-generation fluoroquinolones illustrates a dedicated effort to overcome the limitations of previous agents. nih.govreviewofoptometry.comreviewofophthalmology.com

A primary unmet need is the treatment of infections caused by drug-resistant Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The resistance of pathogens like methicillin-resistant Staphylococcus aureus (MRSA) to existing antibiotics is a major global concern. nih.gov In response, numerous 4-quinolone derivatives have been synthesized and screened to identify compounds that can overcome this resistance. nih.govresearchgate.net The development of "fourth-generation" fluoroquinolones, such as moxifloxacin (B1663623) and gatifloxacin (B573), represented a significant advance, providing more potent activity against Gram-positive bacteria and covering many organisms resistant to earlier generation drugs. nih.govreviewofoptometry.com

The chemical modification of the 4-quinolone scaffold is a key strategy for developing these next-generation therapeutics. rsc.org By altering substituents at various positions, researchers can enhance the drug's properties to combat resistance and improve efficacy. nih.gov This ongoing development is crucial for providing effective treatments for a variety of infections, including respiratory, intra-abdominal, and skin and soft tissue infections, where resistance is a growing problem. nih.gov

Challenges and Future Perspectives in the Rational Design and Discovery of Quinolone-Based Therapeutics

Despite the success of the 4-quinolone class, significant challenges remain in the discovery and development of new therapeutics. A major hurdle is the continued emergence of bacterial resistance. remedypublications.com Pathogens can develop resistance through mutations in the target enzymes—DNA gyrase and topoisomerase IV—or by actively pumping the drug out of the cell. remedypublications.comnih.gov This necessitates a continuous effort to design new agents that can bypass these resistance mechanisms. acs.org

Historically, the development of new quinolone generations has often been characterized by a degree of serendipity rather than a deep, foundational understanding of their precise mechanisms of action. oup.comnih.gov This relative lack of knowledge about how these agents interact with bacterial targets and how this relates to potential effects in humans has been a barrier to the truly rational design of optimized 4-quinolones. oup.comnih.gov

Future perspectives in the field are centered on overcoming these challenges through rational drug design. plos.org One promising strategy is the development of dual-targeting or multi-target antibiotics. plos.org By designing a single compound that potently inhibits multiple essential bacterial targets simultaneously, it is believed that the rate of resistance development can be significantly reduced. plos.org Another approach involves creating hybrid drugs that covalently link a quinolone pharmacophore with another active molecule to engage different targets. tandfonline.com Computational drug design methods are also becoming increasingly important, allowing for the in silico screening and design of novel compounds with desired properties, although this has also faced challenges. nih.gov Ultimately, the future of quinolone-based therapeutics will likely depend on a multi-pronged approach that combines advanced synthesis, a deeper understanding of molecular mechanisms, and innovative design strategies to stay ahead of evolving diseases and resistance. tandfonline.complos.org

Q & A

Q. Table 1: Common Synthetic Routes for this compound Derivatives

StepReagents/ConditionsYield (%)Key Reference
1NaOH, MeOH/H₂O, reflux65–78Theeraladanon, 2004
2Mg/NH₄Cl, acetonitrile, 50°C82Lin et al., 1978
3Triethylamine, NaI, 24h stirring70Jampilek et al., 2005

Q. Table 2: Bioactivity Data Comparison

DerivativeIC₅₀ (μM) in vitroIC₅₀ (μM) in vivoTarget Protein
This compound12.3 ± 1.545.6 ± 3.2DNA gyrase
7-Chloro analog8.9 ± 0.722.1 ± 1.8Topoisomerase IV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.